
(E)-N-(sec-butyl)-3-(2,5-dimethoxyphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-(sec-butyl)-3-(2,5-dimethoxyphenyl)acrylamide, also known as NBOMe, is a synthetic compound that belongs to the family of phenethylamines. It is a psychoactive drug that has gained popularity in recent years due to its potent hallucinogenic effects. The purpose of
Scientific Research Applications
Chemistry and Biochemistry of Acrylamide Derivatives
Acrylamide derivatives, including N-alkyl acrylamides, have been instrumental in the development of polymers, such as polyacrylamide, with wide-ranging applications in soil conditioning, wastewater treatment, and as solid supports for protein separation by electrophoresis. The chemistry and biochemistry of these compounds, including their formation, analysis, metabolism, and toxicology, have been a subject of significant research interest. Studies have highlighted the need for a better understanding of acrylamide's formation in food and its impact on human health due to its presence in processed foods and potential exposure from environmental sources (Friedman, 2003).
Applications in Polymer Science
Acrylamide derivatives are pivotal in polymer science, particularly in the synthesis of hydrophobic acrylamide derivatives through processes like reversible addition–fragmentation chain transfer (RAFT) polymerization. This method allows for controlled polymerization, yielding polymers with specific molecular weights and properties suitable for various industrial and biomedical applications. Such polymers have been explored for use in drug delivery systems and as materials for environmental remediation (Lambert et al., 2005).
Environmental and Analytical Applications
The environmental fate and neurotoxicity of acrylamide and polyacrylamide have been reviewed, considering their high mobility in soil and groundwater, biodegradability, and the potential for neurotoxic effects in humans and animals. Such reviews are crucial for understanding the environmental impact of these compounds and guiding safe industrial practices (Smith & Oehme, 1991).
Molecular Docking and DFT Studies
Recent studies have also focused on the molecular docking and density functional theory (DFT) analyses of acrylamide derivatives. These studies aim to understand the molecular interactions and properties of acrylamide compounds, which can inform their potential biological activities and applications in designing new materials and drugs (Shukla et al., 2020).
properties
IUPAC Name |
(E)-N-butan-2-yl-3-(2,5-dimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-5-11(2)16-15(17)9-6-12-10-13(18-3)7-8-14(12)19-4/h6-11H,5H2,1-4H3,(H,16,17)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMOJHYMFAWWHHI-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C=CC1=C(C=CC(=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)NC(=O)/C=C/C1=C(C=CC(=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

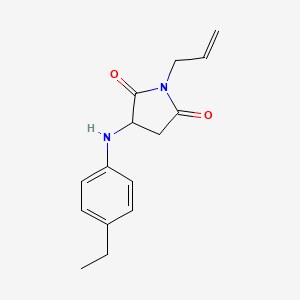
![N-[4-(2-oxoethyl)phenyl]acetamide](/img/structure/B2983241.png)
![(4-nitrophenyl) [4-[[(2S)-2-[[(2S)-3-phenyl-2-[[(2R)-2-(prop-2-enoxycarbonylamino)propanoyl]amino]propanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl carbonate](/img/no-structure.png)
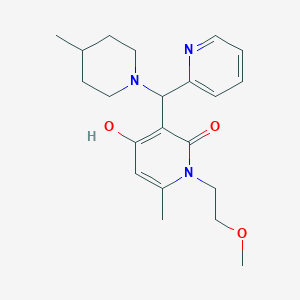
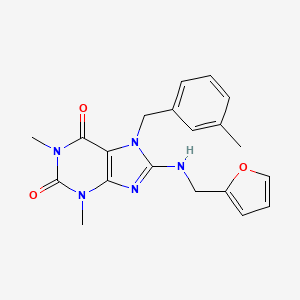
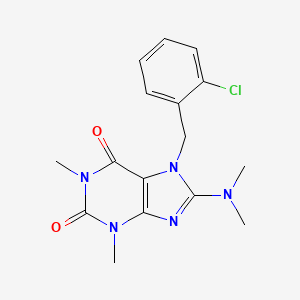
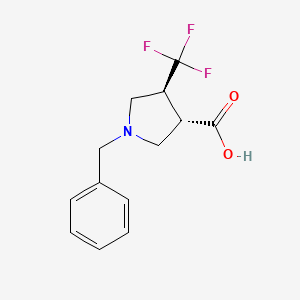
![N-(4-Ethoxyphenyl)-2-[2-(3-ethylanilino)-4-methyl-6-oxopyrimidin-1-yl]acetamide](/img/structure/B2983253.png)
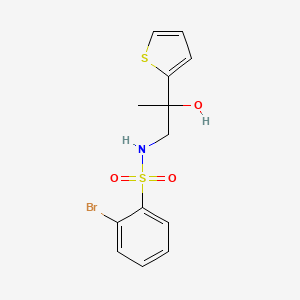
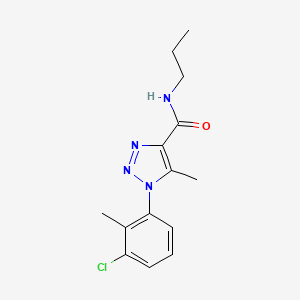
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B2983256.png)


![8-((3,4-Difluorophenyl)sulfonyl)-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2983260.png)